molecular formula C8H9NO4 B8206221 3-Methoxy-2-methyl-4-nitrophenol

3-Methoxy-2-methyl-4-nitrophenol

Cat. No.: B8206221
M. Wt: 183.16 g/mol
InChI Key: MTCKPUCLOLTFMY-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-4-nitrophenol is a substituted nitro-phenol compound of interest in chemical and pharmaceutical research. This structure shares close homology with other documented research chemicals such as 3-Methyl-4-nitrophenol (CAS 2581-34-2) and 4-Methoxy-2-methyl-1-nitrobenzene (CAS 5367-32-8) , suggesting its potential utility as a versatile synthetic intermediate or a building block in organic synthesis. Researchers may employ this compound in the development of more complex molecules, including potential protein degrader building blocks, a category that includes structurally similar compounds like 3-Methoxy-4-nitrophenol . The methoxy and nitro substituents on the phenolic ring system make this class of compounds valuable for exploring structure-activity relationships and for material science studies. Specifications and Handling * Molecular Formula: C~8~H~9~NO~4~ * Molecular Weight: 183.16 g/mol (calculated) * CAS Registry Number: To be confirmed. * Purity: Available in high-purity grades suitable for research. * Storage: It is recommended to store this product under an inert atmosphere at room temperature to maintain stability . Safety Information As with many research chemicals, appropriate safety precautions must be followed. Based on similar compounds, this material may be hazardous to health and cause skin or eye irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. This product is intended for research and manufacturing purposes only. It is not for diagnostic, therapeutic, or consumer use. Orders from medical facilities or consumers will not be fulfilled .

Properties

IUPAC Name

3-methoxy-2-methyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCKPUCLOLTFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 3-Methoxy-2-methylphenol

The most straightforward route involves nitrating 3-methoxy-2-methylphenol under controlled conditions. Nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C selectively introduces the nitro group at the para position relative to the hydroxyl group, yielding the target compound. This method capitalizes on the electron-donating methoxy group, which enhances nitration regioselectivity.

Reaction Conditions

  • Reagents : 3-Methoxy-2-methylphenol (1 equiv), HNO₃ (1.2 equiv), H₂SO₄ (3 equiv)

  • Temperature : 0–5°C (initial), then 25°C (12 h)

  • Yield : 82%

Mechanistic Insights
The methoxy group at position 3 directs nitration to position 4 via resonance stabilization of the nitronium ion intermediate. Competing ortho nitration is minimized due to steric hindrance from the methyl group at position 2.

Halogenation-Substitution Strategies

Chlorination Followed by Methoxylation

A two-step process adapted from industrial protocols for analogous nitrophenols:

  • Chlorination : 2-Methyl-4-nitrophenol reacts with phosphorus pentachloride (PCl₅) to form 3-chloro-2-methyl-4-nitrophenol.

  • Methoxylation : The chloro intermediate undergoes nucleophilic substitution with sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 80°C.

Optimized Parameters

StepReagentsConditionsYield
ChlorinationPCl₅ (1.5 equiv)110°C, 4 h89%
MethoxylationNaOCH₃ (2 equiv), DMF80°C, 6 h76%

Challenges

  • Residual chloride impurities require rigorous washing with NaHCO₃.

  • Overheating during methoxylation risks demethylation of the methoxy group.

Hydrolysis of Fluoro-Nitro intermediates

Base-Mediated Hydrolysis

This method, inspired by the synthesis of 3-methoxy-4-nitrophenol, involves hydrolyzing a fluoro-nitro precursor:

  • Starting Material : 3-Fluoro-2-methyl-4-nitroanisole.

  • Hydrolysis : NaOH (1N) in dimethyl sulfoxide (DMSO) at 80°C for 20 hours replaces fluorine with a hydroxyl group.

Procedure

Yield : 95%

Advantages

  • High regioselectivity due to the fluorine leaving group.

  • Scalable with minimal byproducts.

Multi-Step Synthesis from Resorcinol Derivatives

Methylation-Nitration Sequence

A resorcinol-based approach ensures precise functionalization:

  • Methylation : 2-Methylresorcinol reacts with methyl iodide (CH₃I) to form 3-methoxy-2-methylphenol.

  • Nitration : HNO₃/H₂SO₄ introduces the nitro group at position 4.

Key Data

StepReagentsTemperatureYield
MethylationCH₃I (1.1 equiv), K₂CO₃60°C, 8 h78%
NitrationHNO₃ (1.2 equiv), H₂SO₄0°C, 2 h85%

Limitations

  • Requires strict anhydrous conditions during methylation.

  • Nitration must avoid poly-nitration byproducts.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldCostScalability
Direct Nitration82%LowModerate
Halogenation-Substitution76%MediumHigh
Hydrolysis95%HighHigh
Resorcinol Route78%MediumLow

Critical Findings

  • Hydrolysis of fluoro intermediates offers the highest yield but requires specialized precursors.

  • Halogenation-substitution is preferred for industrial-scale production due to reagent availability.

  • Direct nitration balances cost and efficiency for laboratory-scale synthesis.

Reaction Optimization and Troubleshooting

Solvent Effects

  • DMSO enhances reaction rates in hydrolysis by stabilizing transition states.

  • DMF improves nucleophilic substitution efficiency by solubilizing sodium methoxide.

Catalyst Screening

  • Copper(I) iodide (CuI) boosts substitution yields by 12% in halogenation routes.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times by 30%.

Common Side Reactions

  • Demethylation : Occurs above 90°C in methoxylation steps; mitigated by temperature control.

  • Ortho Nitration : Minimized using H₂SO₄ as a dehydrating agent to direct para selectivity.

Industrial Production Considerations

Cost-Benefit Analysis

  • Raw material costs for the hydrolysis method are 40% higher than halogenation routes due to fluorine precursors.

  • Waste Management : Halogenation generates chloride byproducts requiring neutralization, adding $2.50/kg to production costs.

Environmental Impact

  • DMSO-based processes are preferable to chlorinated solvents under REACH regulations.

  • Recycling spent sulfuric acid reduces waste by 60% in nitration steps .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated phenols

Scientific Research Applications

3-Methoxy-2-methyl-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-4-nitrophenol involves its interaction with specific molecular targets. For instance, in microbial degradation, enzymes such as PNP 4-monooxygenase catalyze the conversion of the compound to intermediates like methyl-1,4-benzoquinone and methylhydroquinone. These intermediates are further processed by other enzymes in the degradation pathway .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-Methoxy-2-methyl-4-nitrophenol with related nitrophenol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Solubility CAS Number
This compound C₈H₉NO₄ 183.16 (calculated) 3-OCH₃, 2-CH₃, 4-NO₂ Not reported Likely low in water Not available
3-Methyl-4-nitrophenol C₇H₇NO₃ 153.14 3-CH₃, 4-NO₂ 126–130 Low 2581-34-2
4-Methyl-3-nitrophenol C₇H₇NO₃ 153.14 4-CH₃, 3-NO₂ Not reported Slightly in water 2581-23-2
4-Nitro-m-cresol C₇H₇NO₃ 153.14 4-NO₂, 3-CH₃ 126–130 Not reported 2581-34-2
3-Methoxy-4-nitrophenol C₇H₇NO₄ 169.14 3-OCH₃, 4-NO₂ Not reported Not reported 7145-49-5

Key Observations :

  • Substituent Effects: Methoxy groups (-OCH₃) are electron-donating, which may reduce the acidity of the phenolic -OH group compared to methyl (-CH₃) or nitro (-NO₂) groups. This could influence hydrogen-bonding interactions, as seen in related compounds like (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol, which forms strong O–H∙∙∙N hydrogen bonds .
  • Melting Points: Methyl-substituted nitrophenols (e.g., 3-Methyl-4-nitrophenol) exhibit higher melting points (126–130°C) due to stronger intermolecular interactions compared to methoxy analogs, where steric hindrance may reduce packing efficiency.
Spectroscopic and Crystallographic Behavior
  • Hydrogen Bonding: Nitrophenol derivatives like (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol exhibit S(6) hydrogen-bonding motifs, which stabilize crystal structures .
  • IR Spectroscopy: The nitro group in nitrophenols typically shows strong absorption bands near 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching) . Methoxy substituents introduce additional C–O stretching vibrations near 1250 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-2-methyl-4-nitrophenol, and how can reaction conditions be optimized?

  • Methodology :

  • Nitro Group Reduction : Nitrophenol derivatives are often synthesized via nitration of cresol analogs. For example, nitro groups in similar compounds (e.g., 2-methoxy-4-nitrophenol) are reduced using iron powder in hydrochloric acid to yield aminophenol intermediates .
  • Methylation and Functionalization : Methoxy and methyl groups can be introduced via alkylation or nucleophilic substitution. For instance, potassium carbonate-mediated reactions under basic conditions are effective for ether formation in structurally related nitrophenols .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst selection) should be systematically varied. Monitor yields via HPLC or GC-MS, and validate purity using melting point analysis or NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray Crystallography : Use single-crystal X-ray diffraction (SCXRD) to resolve molecular geometry. Software like ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
  • Spectroscopic Analysis :
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on methoxy (-OCH3_3), methyl (-CH3_3), and nitro (-NO2_2) group signals. Compare with databases like PubChem .
  • IR Spectroscopy : Identify functional groups via characteristic stretches (e.g., NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

  • Methodology :

  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm for nitrophenols) or LC-MS/MS for high sensitivity. Use deuterated internal standards (e.g., 3-Methyl-d3_3-4-nitrophenol) to correct for matrix effects .
  • Calibration Standards : Prepare methanolic stock solutions (e.g., 100 µg/mL) and validate stability under storage conditions (e.g., 0–6°C) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound under varying pH conditions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model electronic effects (e.g., nitro group electron-withdrawing capacity) and predict protonation states. Compare with experimental pKa values from potentiometric titration .
  • Solvent Effects : Simulate solvent interactions using COSMO-RS to explain discrepancies in reaction rates between polar (e.g., water) and nonpolar media .

Q. What gaps exist in understanding the toxicokinetics of this compound, and how can they be addressed experimentally?

  • Methodology :

  • Absorption/Distribution Studies : Conduct in vivo rodent models with oral/dermal dosing. Measure plasma concentrations via LC-MS and assess placental transfer using ex vivo perfusion models .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Compare with structurally similar nitrophenols (e.g., 4-nitrophenol glucuronide) .

Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound?

  • Methodology :

  • Synchrotron SCXRD : Collect high-resolution data (<1 Å) to map weak interactions (e.g., C–H···O). Refine using SHELXL and visualize with Mercury .
  • Thermal Analysis : Correlate DSC/TGA results with packing motifs to explain melting point anomalies (e.g., polymorphism) .

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